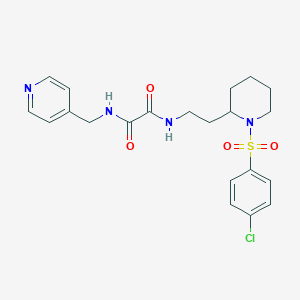

![molecular formula C15H8Cl2F5NO2 B2543301 N-(2,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 338792-06-6](/img/structure/B2543301.png)

N-(2,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide is a useful research compound. Its molecular formula is C15H8Cl2F5NO2 and its molecular weight is 400.13. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Wastewater Treatment and Environmental Safety

The compound is recognized for its role in the pesticide production industry, which generates high-strength wastewater containing a range of toxic pollutants. The presence of such compounds, including 2,4-dichlorophenyl variants, in untreated effluents can lead to significant environmental pollution. Advanced treatment methods combining biological processes and granular activated carbon are utilized to efficiently remove these pesticides from wastewater, ensuring compliance with stringent environmental regulations and contributing to the production of high-quality effluent (Goodwin et al., 2018).

2. Soil and Sediment Interaction

Studies have extensively investigated the sorption behavior of phenoxy herbicides, including 2,4-dichlorophenyl derivatives, to various components like soil, organic matter, and minerals. The sorption process is influenced by multiple soil parameters and plays a critical role in the environmental distribution and fate of these herbicides. Understanding the interactions between these compounds and the soil or sediment matrix is vital for assessing their environmental impact and developing effective remediation strategies (Werner et al., 2012).

3. Degradation and Removal Techniques

The compound has been the focus of research regarding its degradation and the effective removal of its residues from the environment, particularly water bodies. Advanced oxidation processes (AOPs) have been employed to treat its derivatives in aqueous media, yielding different kinetics, mechanisms, and by-products. These studies are crucial in enhancing the degradation techniques and understanding the environmental fate of such compounds (Qutob et al., 2022).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2F5NO2/c16-9-4-5-12(11(17)7-9)23-13(24)15(21,22)25-10-3-1-2-8(6-10)14(18,19)20/h1-7H,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEMKMSVOOYCEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(C(=O)NC2=C(C=C(C=C2)Cl)Cl)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2F5NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(2-Nitrophenyl)furan-2-carbothioyl]piperidine](/img/structure/B2543221.png)

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2543225.png)

![N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2543226.png)

![N-(4-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2543227.png)

![2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide](/img/structure/B2543230.png)

![ethyl 2-(2-(3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamido)thiazol-4-yl)acetate](/img/structure/B2543237.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-isopropylphenyl)piperidine-3-carboxamide](/img/structure/B2543240.png)

![4,6-Difluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2543241.png)